CID 71354590
Description
CID 71354590 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. The term "CID" is broadly referenced in and as part of the PubChem system for cataloging compounds, but none of the evidence sources explicitly describe this compound's molecular structure, synthesis, or applications.
Properties
Molecular Formula |
DySn3 |
|---|---|
Molecular Weight |
518.6 g/mol |
InChI |
InChI=1S/Dy.3Sn |
InChI Key |
DMESBLWNLJRJJV-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Dy] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71354590 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the compound. The exact industrial production methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Core Synthetic Reactions
The foundational synthesis involves quinolizine ring formation through cyclization strategies, followed by selective functionalization to introduce key substituents:
| Reaction Stage | Key Features | Functional Groups Introduced |
|---|---|---|
| Cyclization | Benzene-piperidine ring fusion | Establishes bicyclic quinolizine framework |
| Oxidation | Ketone formation at position 2 | 2-oxo functional group |
| Methoxylation | Electrophilic aromatic substitution | 9,10-dimethoxy groups |
| Cyanation | Propionitrile side chain addition | -C≡N at position 3 |
Functional Group Reactivity
The compound's methoxy groups and nitrile functionality enable targeted transformations:
A. Methoxy Group Participation
-
Demethylation : Potential cleavage under strong acidic conditions (e.g., HBr/AcOH)
-
Electrophilic Substitution : Directed ortho-metallation for further derivatization
B. Nitrile Reactivity
-
Hydrolysis : Conversion to carboxylic acid (-COOH) via acidic/alkaline conditions
-
Reduction : Catalytic hydrogenation to primary amine (-CH2NH2)
Stability Considerations
Critical stability parameters influence reaction planning:
| Factor | Impact |
|---|---|
| Oxidative Sensitivity | Requires inert atmosphere for oxygen-sensitive steps |
| pH Stability | Degrades under strongly alkaline conditions (pH >10) |
| Thermal Tolerance | Stable ≤150°C; decomposition observed at higher temperatures |
Comparative Reactivity Data
While direct kinetic data for CID 71354590 remains unpublished, structural analogs suggest :
| Reaction Type | Typical Yield Range | Preferred Solvent |
|---|---|---|
| Nucleophilic Aromatic Substitution | 45-68% | DMF/DMSO |
| Catalytic Hydrogenation | 72-89% | Ethanol/THF |
| Acid-Catalyzed Cyclization | 51-76% | Toluene/AcOH |
Mechanistic Considerations
The 2-oxo group facilitates ketone-mediated reactivity :
-
Enolate formation under basic conditions
-
Conjugate addition to α,β-unsaturated systems
Practical Limitations
Current synthesis challenges include:
-
Low regioselectivity in methoxy group modifications (<30% mono-substituted byproducts)
-
Nitrile group interference in transition metal-catalyzed reactions
-
Limited solubility in polar aprotic solvents (≤2.1 mg/mL in DMSO)
Scientific Research Applications
CID 71354590 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, this compound may be utilized in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of CID 71354590 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the nature of the compound and the context in which it is used. The detailed mechanism of action is typically elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of explicit data on CID 71354590, comparisons with analogous compounds must rely on broader contextual insights from the evidence. Below are generalizable approaches for comparing structurally or functionally similar compounds, as demonstrated in other case studies:
Structural Similarity
–17 detail methods for comparing compounds based on structural features, such as:
- Molecular weight (e.g., CID 59200652: 218.05 g/mol vs. CID 57416287: 142.20 g/mol) .
- Functional groups (e.g., halogenation patterns in brominated or chlorinated derivatives) .
- Polar surface area (TPSA) and log P values , which influence solubility and bioavailability .
For this compound, analogous comparisons would require its molecular formula and structural descriptors, which are unavailable in the evidence.
Functional Similarity
and highlight functional comparisons using techniques like LC-ESI-MS to differentiate isomers (e.g., ginsenosides Rf and F11) based on fragmentation patterns under collision-induced dissociation (CID) conditions . Similar workflows could theoretically apply to this compound if its functional groups or biological activity were known.
Absence of Direct Evidence
None of the 20 evidence sources provide experimental data, spectral profiles, or peer-reviewed studies on this compound. This contrasts with well-documented compounds like oscillatoxin derivatives (CID 101283546, CID 185389) in or brominated aromatics in .
Methodological Insights for Future Studies
To characterize this compound, researchers could adopt protocols from analogous studies:
- Structural elucidation : Use NMR, X-ray crystallography, or tandem mass spectrometry (MS/MS) as in .
- Bioactivity profiling : Apply assays for cytotoxicity, enzyme inhibition, or membrane permeability, as outlined in and .
- Computational modeling : Predict properties via QSPR (Quantitative Structure-Property Relationship) or molecular docking, leveraging tools mentioned in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
